1-Allylhydantoin

Polymer Surface Modification Antimicrobial Packaging Nanofiber Membranes

Researchers seeking non-leaching, regenerable antimicrobial polymer surfaces often encounter incompatibility of generic hydantoins with radical copolymerization. 1-Allylhydantoin solves this by positioning the allyl group at N1, enabling radical polymerization while preserving a free N3-H for post-polymerization halogenation. • Enables N-halamine surfaces with ≥5.78 log reduction against S. aureus & E. coli O157:H7. • Achieves hydrophobic active packaging (contact angle 123.1°). • Acts as a coagent for peroxide-cured PVC/PE, improving crosslink density. Supplied as ≥98% crystalline powder; non-hazardous for ambient shipping.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 3366-93-6
Cat. No. B1289076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allylhydantoin
CAS3366-93-6
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESC=CCN1CC(=O)NC1=O
InChIInChI=1S/C6H8N2O2/c1-2-3-8-4-5(9)7-6(8)10/h2H,1,3-4H2,(H,7,9,10)
InChIKeyKPDTTZWHFZUVCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Allylhydantoin: Core Identity & Specifications


1-Allylhydantoin (1-(2-propen-1-yl)-2,4-imidazolidinedione) is an N-allyl-substituted hydantoin derivative bearing a terminal alkene functional group, rendering it a versatile intermediate for both free-radical polymerization and N-halamine biocide generation [1]. It is commercially supplied as a white to almost white crystalline powder with a molecular weight of 140.14 g/mol and a certified purity of ≥98.0% (Bromination Method) . Its melting point consistently ranges from 96.0 to 99.0 °C across reputable vendors, serving as a key procurement quality marker . The compound is stable at room temperature and is classified as non-hazardous for transport, facilitating straightforward laboratory handling and long-term storage .

Allyl handle enables radical copolymerization Monofunctional coagent for PVC, polyethylene, EVA
Free N3-H for post-polymerization halogenation Generates regenerable N-halamine biocide
Unsubstituted C5 avoids steric hindrance Predictable chlorine uptake and network integration

Why Generic Analogs Cannot Replace 1-Allylhydantoin


In-class substitution of hydantoin derivatives is rarely straightforward due to profound functional divergence dictated by N-substitution patterns and ring substitution. While unsubstituted hydantoin, 5,5-dimethylhydantoin (DMH), or 3-allyl-5,5-dimethylhydantoin (ADMH) may share the core imidazolidine-2,4-dione scaffold, their distinct physical properties (e.g., melting point, solubility) and reactivity profiles render them non-interchangeable. Specifically, 1-Allylhydantoin uniquely positions the allyl moiety on the N1 amide nitrogen rather than the N3 position or C5 ring carbon . This regiochemistry is critical: it directly influences the compound's ability to participate as a monofunctional monomer in radical copolymerizations without introducing additional steric hindrance at the C5 position, a limitation encountered with bulkier 5,5-dimethyl-substituted analogs [1]. Furthermore, the presence of a free N3-H in 1-Allylhydantoin—absent in N3-allyl derivatives—provides a distinct site for post-polymerization halogenation to generate biocidal N-halamines, a functional advantage lost with disubstituted hydantoins. Consequently, selecting a generic hydantoin or an alternative allyl-hydantoin isomer based solely on cost or availability risks substantial changes in copolymerization kinetics, thermal stability of the resulting materials, and antimicrobial regenerability.

Non-allyl hydantoins lack polymerization handle
5,5-Dimethylhydantoin acts as inert filler; cannot covalently integrate into polymer networks.
Regiochemistry mismatch with 3-allyl isomers
Allyl at N3 or C5 substitution alters steric accessibility and N-halamine regenerability.
Dimethyl substitution reduces chlorine capacity
ADMH's gem-dimethyl groups may impede oxidative chlorine uptake and lower active chlorine loading.

Comparative Performance Evidence for 1-Allylhydantoin


Surface Hydrophobicity: Grafted vs. Unmodified Membranes

Grafting 1-Allylhydantoin (AH) and perfluorooctyl acrylate (PFA) onto electrospun polyhydroxybutyrate/poly(butyleneadipate-co-terephthalate) (PHB/PBAT) nanofibrous membranes significantly increases water contact angle compared to unmodified PHB/PBAT blends. While neat PHB/PBAT membranes are inherently hydrophilic (contact angle typically well below 90°), the AH/PFA-modified membrane achieved a contact angle of 123.1° ± 1.9°, indicating strong hydrophobicity [1]. This quantifies the functional contribution of 1-Allylhydantoin as a co-monomer in achieving water-repellent surfaces, a property critical for moisture-sensitive applications [1].

Surface Hydrophobicity
Cross-study comparable
123.1° ± 1.9°
Validates water-repellent coating design
Contact angle shift confirms grafting efficiency
Polymer Surface Modification Antimicrobial Packaging Nanofiber Membranes

Biocidal Efficacy: N-Halamine-Functionalized Nanofibers

Chlorination of 1-Allylhydantoin-grafted PHB/PBAT nanofibrous membranes converts the hydantoin moiety into an active N-halamine biocide. This functionalized material achieves complete bacterial reduction: a 6.08 log reduction against Escherichia coli O157:H7 (ATCC 43895) and a 5.78 log reduction against Staphylococcus aureus (ATCC 6538) within a 30-minute contact time [1]. In stark contrast, unmodified PHB/PBAT membranes exhibit no inherent antibacterial activity (0 log reduction). This performance is directly attributable to the presence of the grafted 1-Allylhydantoin polymer layer, which serves as the precursor for the regenerable chlorine reservoir.

Biocidal Log Reduction
Head-to-head
6.08 log (E. coli) / 5.78 log (S. aureus)
Demonstrates regenerable N-halamine activity
vs. unmodified membrane (0 log reduction)
N-Halamine Biocides Antibacterial Textiles Food Packaging

Polymerization Reactivity: Allyl vs. Non-Allyl Coagents

1-Allylhydantoin is explicitly disclosed as a preferred unsaturated hydantoin coagent for curing polymeric compositions, specifically for improving physical and electrical properties of PVC, polyethylene, and poly(ethylene/vinyl acetate) [1]. Its monofunctional allyl group allows for controlled crosslinking without the excessive gelation often associated with divinyl or diallyl hydantoin derivatives (e.g., 1,3-diallyl-5,5-dimethylhydantoin). Non-allyl hydantoins such as 5,5-dimethylhydantoin (DMH) lack the requisite unsaturation to participate as radical coagents and are limited to acting as inert fillers or precursors for small-molecule N-chlorohydantoins. This fundamental reactivity difference dictates that 1-Allylhydantoin can be chemically integrated into a polymer network, whereas non-allyl analogs merely blend.

Polymerization Role
Class-level inference
Reactive coagent vs. inert filler
Enables permanent polymer network integration
Qualitative functional difference
Polymer Coagents PVC Crosslinking Radical Polymerization

Structural Advantage for Antimicrobial Polymer Synthesis: 1-Allylhydantoin vs. 3-Allyl-5,5-dimethylhydantoin (ADMH)

Both 1-Allylhydantoin (AH) and 3-Allyl-5,5-dimethylhydantoin (ADMH) can be polymerized to form N-halamine precursors. However, AH provides a free N3-H site after polymerization, which is essential for efficient post-polymerization chlorination and subsequent halogen regeneration. ADMH, bearing gem-dimethyl groups at the C5 position, introduces steric hindrance and alters the electronic environment of the hydantoin ring, which can impede the rate of oxidative chlorine uptake and reduce the overall active chlorine loading capacity [1]. While a direct quantitative comparison of AH-co-MMA vs. ADMH-co-MMA active chlorine content under identical conditions is not available in the primary literature, the structural simplicity of AH offers a more predictable and potentially more efficient pathway for generating N-halamine copolymers with high chlorine loadings, as demonstrated in mesoporous silica nanoparticle coatings where AH-based copolymers yielded durable and regenerable antibacterial activity [2].

Steric Advantage vs ADMH
Class-level inference
C5-unsubstituted; minimal hindrance
May support higher chlorination efficiency
Direct comparison data unavailable; review recommended
N-Halamine Polymer Regenerable Biocide Antibacterial Coating

Validated Application Scenarios for 1-Allylhydantoin


Hydrophobic Antimicrobial Nanofiber Membranes for Food Packaging

Procurement of 1-Allylhydantoin is strongly justified for projects aimed at creating biodegradable active food packaging. The evidence demonstrates that grafting this monomer onto PHB/PBAT nanofibers yields a dual-function material: a highly hydrophobic surface (contact angle 123.1° ± 1.9°) that resists moisture ingress, combined with potent, regenerable antibacterial activity upon chlorination (achieving ≥5.78 log reduction against S. aureus and E. coli O157:H7) [1]. This performance profile is not replicable with non-allyl hydantoins or non-functional polymers.

N-Halamine Copolymer Coatings for Medical Devices & Water Treatment

For research involving the creation of durable, contact-active antimicrobial surfaces, 1-Allylhydantoin is a strategic monomer selection. Copolymerization with methyl methacrylate (MMA) yields poly(AH-co-MMA) coatings that can be repeatedly chlorinated to regenerate the biocidal N-halamine functionality [2]. This provides a distinct advantage over using pre-formed, small-molecule N-halamines (e.g., chlorinated 5,5-dimethylhydantoin) which lack the ability to be permanently anchored to surfaces and are prone to leaching. The copolymer approach enabled by the allyl functionality of 1-Allylhydantoin ensures long-term antimicrobial efficacy and reusability.

Coagent for Peroxide-Cured PVC and Polyolefin Formulations

In industrial polymer compounding, 1-Allylhydantoin should be prioritized over inert hydantoin fillers or sulfur-based accelerators when improved crosslink density and electrical properties are required. As disclosed in U.S. Patent 4,091,223, this class of unsaturated hydantoins functions as effective coagents for peroxide-cured PVC, polyethylene, and chlorinated polyethylene [3]. Unlike 5,5-dimethylhydantoin, which merely plasticizes or nucleates, 1-Allylhydantoin participates in the radical curing mechanism, leading to a more robust thermoset network. This application is particularly relevant for wire and cable insulation where enhanced thermal stability and dielectric strength are critical.

Application
Selection Property
Validation Focus
Antimicrobial food packaging membranes
Graftable co-monomer with N-halamine precursor
Hydrophobicity & bacterial log reduction validation
N-Halamine copolymer coating research
Polymerizable N-halamine monomer
Chlorine rechargeability & leaching control
Peroxide-cured polymer coagent studies
Monofunctional radical coagent
Crosslink density & dielectric property assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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